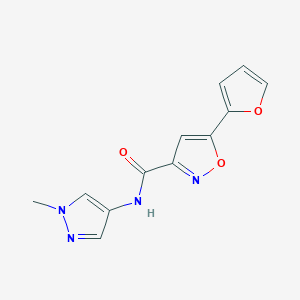![molecular formula C53H77N15O12S B12383828 [Des-Arg10]-HOE I40](/img/structure/B12383828.png)
[Des-Arg10]-HOE I40
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Des-Arg10]-HOE I40 is a synthetic peptide that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of the peptide HOE I40, with the removal of the arginine residue at the 10th position, which can significantly alter its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Des-Arg10]-HOE I40 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and yield. Additionally, advancements in purification techniques, such as preparative HPLC, allow for the large-scale production of high-purity peptides.
化学反应分析
Types of Reactions
[Des-Arg10]-HOE I40 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The opposite of oxidation, reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield free thiol-containing peptides.
科学研究应用
[Des-Arg10]-HOE I40 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of [Des-Arg10]-HOE I40 involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, the peptide can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.
相似化合物的比较
Similar Compounds
HOE I40: The parent peptide from which [Des-Arg10]-HOE I40 is derived.
[Des-Arg9]-HOE I40: Another derivative with the removal of the arginine residue at the 9th position.
[Des-Arg8]-HOE I40: A derivative with the removal of the arginine residue at the 8th position.
Uniqueness
The uniqueness of this compound lies in its specific modification, which can result in distinct biological activities and interactions compared to its parent peptide and other derivatives. This makes it a valuable tool for studying the structure-activity relationships of peptides and for developing targeted therapeutic agents.
属性
分子式 |
C53H77N15O12S |
|---|---|
分子量 |
1148.3 g/mol |
IUPAC 名称 |
(2S,3aS,7aS)-1-[(1R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-1-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C53H77N15O12S/c54-34(13-5-18-59-52(55)56)44(72)63-35(14-6-19-60-53(57)58)47(75)65-20-7-16-39(65)49(77)67-27-31(70)24-40(67)46(74)61-26-42(71)62-36(25-32-11-8-22-81-32)45(73)64-37(28-69)48(76)66-21-17-29-9-1-3-12-33(29)43(66)50(78)68-38-15-4-2-10-30(38)23-41(68)51(79)80/h1,3,8-9,11-12,22,30-31,34-41,43,69-70H,2,4-7,10,13-21,23-28,54H2,(H,61,74)(H,62,71)(H,63,72)(H,64,73)(H,79,80)(H4,55,56,59)(H4,57,58,60)/t30-,31+,34+,35-,36-,37-,38-,39-,40-,41-,43+/m0/s1 |
InChI 键 |
USDDLEJFZOSDMC-GTXJOUNGSA-N |
手性 SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3C4=CC=CC=C4CCN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)O |
规范 SMILES |
C1CCC2C(C1)CC(N2C(=O)C3C4=CC=CC=C4CCN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


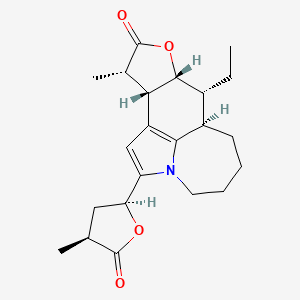
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
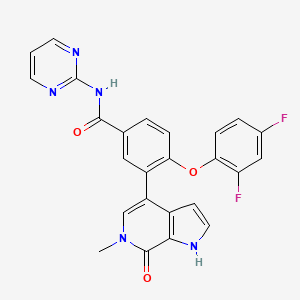

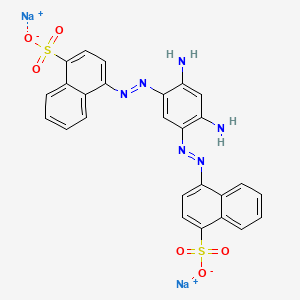
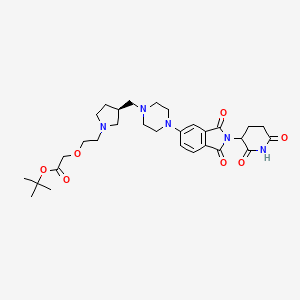
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
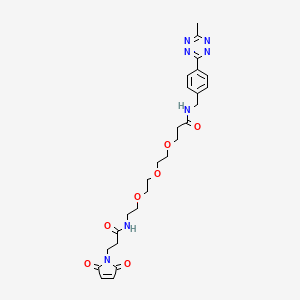
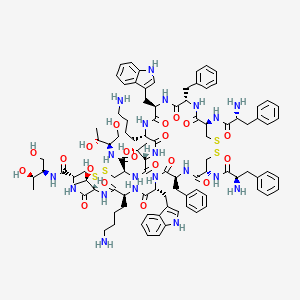
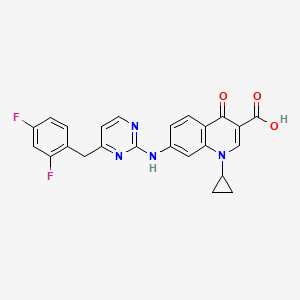

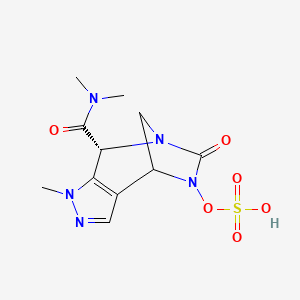
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
